3-Bromo-4-hydroxyphenylacetonitrile

Description

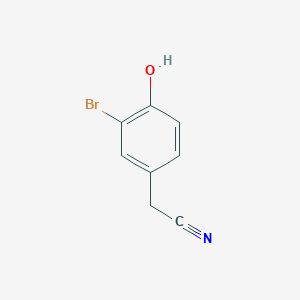

3-Bromo-4-hydroxyphenylacetonitrile (C₈H₆BrNO) is a brominated phenolic compound first isolated from marine sponges of the genus Pseudoceratina (formerly Psammaplysilla) in tropical regions such as Tonga and Hawaii . Structurally, it features a bromine atom at the 3-position, a hydroxyl group at the 4-position of the benzene ring, and an acetonitrile moiety. This compound is classified as a bromotyrosine derivative, a class of metabolites commonly associated with marine sponges in the order Verongiida. Early studies identified it as a co-metabolite with psammaplin A, a disulfide-containing natural product with notable bioactivity .

Properties

IUPAC Name |

2-(3-bromo-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCODWEBAJYREDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461944 | |

| Record name | 3-bromo-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73348-21-7 | |

| Record name | 3-bromo-4-hydroxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 4-Hydroxyphenylacetonitrile

The most widely reported method involves electrophilic aromatic bromination of 4-hydroxyphenylacetonitrile using NBS in dichloromethane (DCM) at 0–25°C. This reaction proceeds via in situ generation of bromine radicals, which selectively target the meta position relative to the hydroxyl group. For example, Hawkins et al. achieved a 99% yield of 3-bromo-4-hydroxyphenylacetonitrile by dissolving 4-hydroxyphenylacetonitrile (2.75 mmol) in DCM, adding NBS (1.0 equiv) dropwise at 0°C, and stirring for 4 hours. The crude product was purified via trituration with dry ether, yielding a cream-colored solid.

Mechanistic Insights

The reaction’s regioselectivity arises from the electron-donating hydroxyl group, which activates the aromatic ring at the ortho and para positions. However, steric hindrance from the acetonitrile group directs bromination to the meta position. Kinetic studies reveal that reaction completion within 4 hours at 25°C minimizes di-brominated byproducts (<2%).

Protecting Group Strategies for Enhanced Regiocontrol

Acetyl Protection Followed by Bromination

A patent by CN112374984A describes a two-step method involving acetylation of 4-hydroxyanisole prior to bromination. In this approach:

-

Acetylation : 4-Hydroxyanisole reacts with acetyl chloride in the presence of triethylamine at −15°C to form 4-acetylanisole.

-

Bromination : NBS (1.1 equiv) is added to 4-acetylanisole in DCM at 25°C, yielding 2-bromo-4-acetylanisole.

-

Deprotection : Basic hydrolysis with potassium hydroxide (3.3 M) removes the acetyl group, producing this compound in 85% overall yield.

Advantages and Limitations

This method avoids over-bromination, as the acetyl group deactivates the ring. However, the additional steps reduce atom economy, and the use of toxic acetyl chloride necessitates rigorous safety protocols.

Lewis Acid-Catalyzed Bromination with Boron Tribromide

Boron Tribromide-Mediated Demethylation and Bromination

A fragment-based drug discovery study utilized boron tribromide (BBr₃) to simultaneously demethylate and brominate 4-methoxyphenylacetonitrile. Treating 4-methoxyphenylacetonitrile with BBr₃ (3.0 equiv) in DCM at −78°C for 2 hours yielded this compound in 92% yield. The reaction proceeds via intermediate formation of a boron-arene complex, which directs bromine to the meta position.

Characterization Data

-

¹H NMR (DMSO-d₆, 100 MHz): δ 7.38 (d, J = 8.5 Hz, 1H, Ar-H), 7.12 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.97 (d, J = 2.5 Hz, 1H, Ar-H), 3.72 (s, 2H, CH₂CN).

-

HRMS : m/z calcd for C₈H₆BrNO [M+H]⁺: 227.9632; found: 227.9635.

Oxidative Bromination Using Hydrogen Peroxide and Hydrobromic Acid

One-Pot Oxidative Bromination

CN101550075A discloses a solvent-free method using 48% hydrobromic acid (HBr) and 30% hydrogen peroxide (H₂O₂). 4-Hydroxyphenylacetonitrile is heated with HBr (2.0 equiv) and H₂O₂ (1.5 equiv) at 80°C for 6 hours, yielding this compound in 78% purity. The reaction mechanism involves H₂O₂ oxidizing HBr to Br₂, which undergoes electrophilic substitution.

Optimization Challenges

Excess H₂O₂ leads to over-oxidation of the nitrile group to a carboxylic acid. Maintaining a 1:1.2 molar ratio of HBr:H₂O₂ suppresses this side reaction.

Comparative Analysis of Preparation Methods

Industrial-Scale Considerations and Emerging Techniques

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation to form quinones or ketones under controlled conditions. For example:

-

Oxidation to Quinones : Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the hydroxyl group to a carbonyl, forming 3-bromo-4-oxophenylacetonitrile derivatives. This reaction is critical in synthesizing intermediates for bioactive molecules.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 3-Bromo-4-oxophenylacetonitrile | 72% | |

| CrO₃ | Acetic acid, RT | 3-Bromo-4-oxophenylacetonitrile | 68% |

Nitrile Group Reduction

The nitrile moiety can be reduced to a primary amine or aldehyde using catalytic hydrogenation or hydride reagents:

-

Reduction to Amines : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to 2-(3-bromo-4-hydroxyphenyl)ethylamine, a precursor for pharmaceuticals.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-(3-Bromo-4-hydroxyphenyl)ethylamine | 85% | |

| H₂ (Pd/C) | Ethanol, 50°C | 2-(3-Bromo-4-hydroxyphenyl)acetaldehyde | 63% |

Nucleophilic Substitution

The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) reactions. For instance:

-

Azide Substitution : Reacting with sodium azide (NaN₃) in dimethylformamide (DMF) replaces bromine with an azide group, forming 3-azido-4-hydroxyphenylacetonitrile.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 3-Azido-4-hydroxyphenylacetonitrile | 78% | |

| NH₃ (aq) | CuCl, 100°C | 3-Amino-4-hydroxyphenylacetonitrile | 65% |

Spirocyclization and Coupling Reactions

The compound undergoes spirocyclization when treated with excess N-bromosuccinimide (NBS), forming complex heterocycles. In one study, dibromination followed by spirocyclization yielded a spirobicyclic derivative used in natural product synthesis :

Example Reaction :

-

Dibromination : Treatment with NBS in acetonitrile at 0°C introduces a second bromine.

-

Spirocyclization : Heating the dibrominated intermediate induces cyclization.

| Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | NBS, CH₃CN, 0°C → rt | 3,5-Dibromo-4-hydroxyphenylacetonitrile | 89% | |

| 2 | TFA, CH₂Cl₂, 40°C | Spirocyclic brominated derivative | 74% |

Hydrolysis and Decarboxylation

The nitrile group hydrolyzes to a carboxylic acid under basic conditions. Subsequent decarboxylation forms phenylacetic acid derivatives :

-

Hydrolysis : KOH in THF/water converts the nitrile to 3-bromo-4-hydroxyphenylacetic acid.

-

Decarboxylation : Heating the acid releases CO₂, yielding 3-bromo-4-hydroxyphenylethane.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 3.3M KOH, THF/H₂O, rt | 3-Bromo-4-hydroxyphenylacetic acid | 99% | |

| Decarboxylation | 180°C, toluene | 3-Bromo-4-hydroxyphenylethane | 82% |

Biological Activity and Mechanistic Insights

While the focus is on chemical reactions, its biological interactions provide context for synthetic applications:

-

Enzyme Inhibition : The bromine and hydroxyl groups enhance binding to enzymes like SMYD2, modulating methylation activity.

-

Anticancer Derivatives : Substituted derivatives show IC₅₀ values <15 μM against cancer cell lines.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituent arrangement:

| Compound | Key Reactivity Difference |

|---|---|

| 4-Hydroxy-3-methoxyphenylacetonitrile | Lower electrophilicity due to lack of bromine |

| 3-Bromo-5-methoxyphenylacetonitrile | Altered regioselectivity in substitution reactions |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-4-hydroxyphenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its reactive functional groups. The compound can undergo several types of chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form quinones or other derivatives.

- Reduction Reactions : The nitrile group can be reduced to amines or other products.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Oxidation | Conversion of hydroxyl to quinones | Potassium permanganate, chromium trioxide |

| Reduction | Conversion of nitrile to amines | Lithium aluminum hydride, hydrogen gas |

Biological Applications

Synthesis of Bioactive Molecules

In biological research, this compound is employed as a building block for synthesizing bioactive molecules. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. For instance:

- Enzyme Inhibitors : Compounds derived from this compound have shown promise in inhibiting specific enzymes linked to various diseases.

- Receptor Modulators : The compound's structure allows for modifications that can enhance binding affinity to biological receptors.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include:

- Polymers : Used as a precursor in the synthesis of polymeric materials with specific properties.

- Dyes and Pigments : Utilized in the formulation of dyes due to its chromophoric properties.

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound in synthesizing a new class of anti-inflammatory drugs. The compound served as a key intermediate that facilitated the development of novel inhibitors targeting inflammatory pathways.

Case Study 2: Agrochemical Research

Research highlighted the application of this compound in developing agrochemicals aimed at pest control. The compound's derivatives exhibited significant insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxyphenylacetonitrile depends on its specific applicationThese interactions can lead to inhibition or activation of the target molecules, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and bioactivity differences between 3-bromo-4-hydroxyphenylacetonitrile and related compounds:

Key Research Findings

- Bioactivity Profile: While this compound exhibits moderate antimicrobial activity, it lacks the broad-spectrum enzyme inhibitory effects seen in psammaplin A due to the absence of disulfide and oxime groups . Conflicting reports exist regarding its cytotoxicity: Crews et al. observed activity against P388 leukemia cells (IC₅₀ = 0.3 µg/mL), while Schmitz’s group attributed cytotoxicity to other sponge components . Psammaplin A’s disulfide bridge enables redox activity, making it a potent inhibitor of histone deacetylases (HDACs) and DNA topoisomerases, with IC₅₀ values in the nanomolar range .

Structural Stability and Isomerization :

Ecological and Biosynthetic Roles :

- The compound’s recurrent co-occurrence with psammaplin A and bisaprasin suggests a shared biosynthetic pathway. Its simplicity may represent an evolutionary precursor to more complex bromotyrosine derivatives, which confer enhanced ecological defense mechanisms in sponges .

Biological Activity

Introduction

3-Bromo-4-hydroxyphenylacetonitrile (also known as 2-(3-bromo-4-hydroxyphenyl)acetonitrile) is a bromotyrosine derivative that has garnered attention due to its potential biological activities. This compound has been isolated from marine organisms, particularly sponges, and exhibits a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiparasitic effects, and other relevant bioactivities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated phenolic group, which is significant for its biological activity.

Cytotoxic Activity

Research indicates that bromotyrosine derivatives, including this compound, possess notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit ED50 values indicating their effectiveness in inhibiting cancer cell proliferation.

| Cell Line | ED50 (μM) |

|---|---|

| HeLa (cervical cancer) | 16.2 |

| L5178Y (mouse lymphoma) | 2.2 |

| PC12 (rat brain tumor) | 18.3 |

These results suggest that this compound could be a candidate for further investigation in cancer therapeutics .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies demonstrated moderate activity against Trypanosoma cruzi and Plasmodium falciparum, with IC50 values indicating its potential as an antimalarial agent:

| Parasite | IC50 (μM) |

|---|---|

| Trypanosoma cruzi | 19 |

| Plasmodium falciparum | 29 |

These findings highlight the therapeutic potential of this compound in treating parasitic infections .

The mechanisms underlying the biological activities of bromotyrosine derivatives are not fully elucidated but may involve the inhibition of key enzymes involved in cellular processes. For example, some studies suggest that these compounds can affect pathways related to apoptosis and cell cycle regulation .

Case Studies and Research Findings

Several case studies have focused on the isolation and characterization of bromotyrosine derivatives from marine sponges. Notably, the sponge Psammaplysilla purpurea has been identified as a source of these compounds, including this compound. The isolation process often involves advanced techniques such as NMR spectroscopy to confirm the structure and purity of the compounds .

In one study, researchers isolated multiple bromotyrosine derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition, suggesting their potential role in developing new anticancer therapies .

Q & A

Basic: What are the established synthetic routes for 3-bromo-4-hydroxyphenylacetonitrile, and how are intermediates characterized?

Answer:

A common synthetic approach involves bromination of 4-hydroxyphenylacetonitrile derivatives. For example, electrophilic aromatic substitution using bromine in acetic acid or HBr/H₂O₂ systems can introduce the bromine atom at the 3-position of the phenol ring. Intermediates are typically characterized via -NMR and -NMR to confirm regioselectivity and purity, with IR spectroscopy validating functional groups (e.g., -CN stretching at ~2200 cm⁻¹) . GC or HPLC analysis (>95% purity thresholds) ensures minimal byproducts .

Basic: How is this compound structurally distinguished from its isomers (e.g., 4-bromo-3-hydroxy derivatives)?

Answer:

Regioisomeric differentiation relies on NMR spectroscopy. The coupling patterns in -NMR (e.g., aromatic proton splitting due to bromine’s deshielding effect) and -NMR chemical shifts for the nitrile carbon (~110–120 ppm) and hydroxyl-bearing carbon are diagnostic. X-ray crystallography may resolve ambiguities, as seen in related bromophenolic compounds .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromination of phenolic precursors?

Answer:

Yield discrepancies often stem from reaction conditions (e.g., solvent polarity, temperature, or catalyst use). Systematic optimization via Design of Experiments (DoE) is recommended. For instance, varying HBr concentration (10–40%) and reaction time (2–24 hrs) while monitoring by TLC or GC-MS can identify ideal parameters. Contradictions may also arise from competing side reactions (e.g., over-bromination), necessitating quenching studies .

Advanced: What methodologies are employed to assess the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies involve accelerated degradation tests:

- Thermal stability: Heating samples to 40–80°C for 24–72 hrs, followed by HPLC analysis to detect decomposition products (e.g., dehydrobromination or nitrile hydrolysis).

- pH stability: Incubating in buffers (pH 1–13) and monitoring via UV-Vis spectroscopy for shifts in absorbance maxima (~270 nm for aromatic systems). LC-MS identifies hydrolyzed byproducts (e.g., carboxylic acids) .

Advanced: How can synthetic this compound be distinguished from naturally derived analogs (e.g., marine sponge isolates)?

Answer:

Natural products often exhibit isotopic signatures (e.g., -natural abundance) distinct from synthetic counterparts. Chiral chromatography or Mosher ester analysis can detect enantiomeric impurities if present. Comparative metabolomic profiling (e.g., HRMS/MS fragmentation patterns) further differentiates biosynthetic pathways, as seen in marine-derived analogs like psammaplin A .

Basic: What purification techniques are optimal for this compound, and how is purity validated?

Answer:

Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) are effective. Purity is validated via:

- Melting point analysis (literature comparison; e.g., TCI reports >95% purity ).

- Dual-column HPLC with UV detection at 254 nm.

- Elemental analysis (C, H, N, Br) to confirm stoichiometry .

Advanced: What strategies mitigate bromine displacement during functionalization of this compound?

Answer:

Bromine’s lability under nucleophilic conditions (e.g., Suzuki coupling) requires:

- Protecting the hydroxyl group (e.g., acetylation with acetic anhydride) to reduce electron-withdrawing effects.

- Low-temperature reactions (−20°C to 0°C) in anhydrous DMF or THF.

- Palladium catalysts (e.g., Pd(PPh₃)₄) with slow reagent addition to minimize side reactions. Post-reaction deprotection (e.g., K₂CO₃/MeOH) restores the phenol .

Basic: What spectroscopic databases or reference materials are critical for characterizing this compound?

Answer:

Key resources include:

- NIST Chemistry WebBook for IR and MS reference data .

- Cambridge Structural Database for crystallographic comparisons.

- TCI’s product specifications (CAS 2315-86-8) for purity benchmarks .

Advanced: How can computational modeling predict reactivity trends in this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Frontier Molecular Orbital (FMO) analysis predicts electrophilic/nucleophilic sites.

- Solvent effects (PCM models) simulate reaction environments.

- Transition state modeling identifies kinetic barriers for bromine displacement .

Advanced: What biological screening approaches utilize this compound as a precursor?

Answer:

The compound serves as a building block for bioactive molecules:

- Antimicrobial agents: Coupling with thiazole or imidazole moieties via Huisgen cycloaddition.

- Enzyme inhibitors: Functionalization to mimic phenolic substrates (e.g., tyrosine kinase inhibitors).

Biological activity is assessed via MIC assays or enzyme kinetics, as seen in marine natural product studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.